molecular formula C10H13NO B13813756 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol

1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol

Cat. No.: B13813756
M. Wt: 163.22 g/mol
InChI Key: MXHFNJLDXMYSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol is a chemical compound with the molecular formula C10H13NO. It is a derivative of pyridine, featuring a prop-1-en-2-yl group attached to the pyridine ring and an ethanol group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol typically involves the reaction of 4-prop-1-en-2-ylpyridine with an appropriate reagent to introduce the ethanol group. One common method is the reduction of 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction methods, with optimization for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of 1-(4-Prop-1-en-2-ylpyridin-2-yl)methanol.

    Substitution: The ethanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanone

    Reduction: 1-(4-Prop-1-en-2-ylpyridin-2-yl)methanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group.

    1-(4-Prop-1-en-2-ylpyridin-2-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.

Uniqueness

1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanol group allows for specific interactions and reactivity that differ from its analogs .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(4-prop-1-en-2-ylpyridin-2-yl)ethanol

InChI

InChI=1S/C10H13NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-6,8,12H,1H2,2-3H3

InChI Key

MXHFNJLDXMYSAO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)C(=C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.